N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide
Übersicht
Beschreibung
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukins and interferons. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
Although the mechanism of action of CP-690,550 is well understood, there is still much to be learned about the signaling pathways that are affected by N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide inhibition. Future studies could investigate the downstream effects of this compound inhibition on immune cell function and cytokine production.
4. New JAK inhibitors: CP-690,550 is one of several JAK inhibitors that have been developed for the treatment of autoimmune diseases. Future studies could investigate the potential benefits of other JAK inhibitors, such as tofacitinib and baricitinib, for the treatment of autoimmune diseases.
5. Safety and toxicity: Although CP-690,550 has shown promising results in clinical trials, there are still concerns about its long-term safety and toxicity. Future studies could investigate the potential risks and benefits of long-term treatment with CP-690,550, as well as the potential for drug interactions with other medications.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 is a highly selective inhibitor of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, which makes it an attractive tool for studying the role of this compound in immune cell signaling. However, the use of CP-690,550 in lab experiments is limited by its relatively low solubility and stability in aqueous solutions. In addition, CP-690,550 has been shown to have off-target effects on other JAK family members, such as JAK2 and TYK2, at high concentrations.
Zukünftige Richtungen
1. Combination therapy: CP-690,550 has been shown to have synergistic effects when used in combination with other immunosuppressive agents, such as methotrexate and cyclosporine. Future studies could investigate the potential benefits of combining CP-690,550 with other agents for the treatment of autoimmune diseases.
2. New indications: CP-690,550 has shown promising results in clinical trials for the treatment of rheumatoid arthritis and psoriasis. Future studies could investigate the potential benefits of CP-690,550 for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to inhibit the proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines. In clinical trials, CP-690,550 has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O3/c29-16-19-1-8-24(9-2-19)34-26-13-6-23(7-14-26)32-28(33)20-3-10-25(11-4-20)35-27-12-5-21(17-30)22(15-27)18-31/h1-15H,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAZVBAGXISFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.